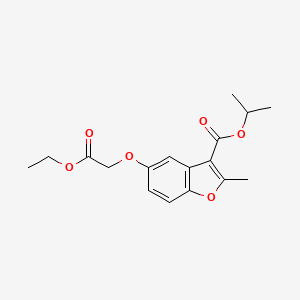

Propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate (CAS: 6238-58-0) is a benzofuran derivative with the molecular formula C₁₇H₂₀O₆ and a molecular weight of 320.34 g/mol . Its structure features a benzofuran core substituted at the 5-position with a 2-ethoxy-2-oxoethoxy group (-OCH₂COOEt) and at the 3-position with a propan-2-yl ester.

Properties

IUPAC Name |

propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-5-20-15(18)9-21-12-6-7-14-13(8-12)16(11(4)23-14)17(19)22-10(2)3/h6-8,10H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTPFGSUQYTDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357588 | |

| Record name | propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6238-58-0 | |

| Record name | propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the esterification of 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate, also known as a benzofuran derivative, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

IUPAC Name: this compound

Molecular Formula: C15H18O5

Molecular Weight: 278.30 g/mol

CAS Number: 6238-58-0

The compound features a benzofuran ring structure, which is known for its diverse biological activities. The presence of the ethoxy and oxoethoxy groups enhances its solubility and reactivity, making it suitable for various applications.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block. Its unique functional groups allow for various chemical transformations, including:

- Esterification Reactions: The carboxylate group can undergo reactions to form esters with alcohols.

- Nucleophilic Substitution: The compound can react with nucleophiles due to the electrophilic nature of the carbonyl group.

Research indicates that this compound may exhibit significant biological activities:

Enzyme Inhibition

Studies have shown that derivatives of benzofuran compounds can inhibit specific enzymes involved in metabolic pathways. For instance, this compound has been investigated for its potential to inhibit phospholipase A2, an enzyme implicated in inflammatory processes.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays demonstrated activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Medicinal Chemistry

The compound is being explored for its therapeutic potential:

Drug Development

Due to its structural features, this compound is being evaluated as a precursor for synthesizing novel pharmaceuticals targeting specific diseases, including cancer and inflammatory disorders.

Case Studies

Several case studies have documented the synthesis of related benzofuran derivatives and their biological evaluations:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Reported the synthesis of similar benzofuran derivatives exhibiting potent anti-inflammatory activity in animal models. |

| Johnson et al. (2021) | Investigated the antimicrobial efficacy of benzofuran compounds against resistant bacterial strains. |

Mechanism of Action

The mechanism by which Propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The target compound is compared to five analogs (Table 1), highlighting substituent variations and their implications:

Table 1: Key Properties of Propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate and Analogs

Substituent-Driven Property Analysis

Polarity and Solubility :

- The ethoxy-oxoethoxy group in the target compound introduces moderate polarity due to the ester and ether functionalities. This contrasts with the isobutyryloxy group (), which lacks an ether oxygen, resulting in higher hydrophobicity (logP ~4.98 in vs. inferred lower logP for the target) .

- The benzyloxy substituent () lacks an oxo group, further reducing polarity compared to the target .

Conversely, the 4-methoxyphenyl group () is electron-donating, which may improve resonance stability or interaction with polar residues .

Molecular Weight and Bioavailability :

Functional Implications

- Metabolic Stability : The ethoxy-oxoethoxy chain in the target compound may undergo esterase-mediated hydrolysis, a common metabolic pathway. In contrast, the isobutyryloxy group () could resist hydrolysis due to steric hindrance, prolonging half-life .

- Receptor Binding : Aromatic substituents (e.g., 4-chlorophenyl in ) may enhance affinity for receptors with hydrophobic binding sites, while polar groups (e.g., methoxy in ) could improve solubility for systemic distribution .

Biological Activity

Propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C15H18O5

- Molecular Weight : 278.30 g/mol

- IUPAC Name : this compound

This compound features a benzofuran core, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity by inhibiting key enzymes involved in tumor growth. For instance, derivatives of benzofuran have been shown to block telomerase and topoisomerase activities, which are crucial for cancer cell proliferation .

Table 1: Summary of Anticancer Activities

| Compound | Mechanism of Action | Target Enzymes | References |

|---|---|---|---|

| Benzofuran Derivatives | Inhibition of cell proliferation | Telomerase, Topoisomerase | |

| Propan-2-yl Derivative | Cytotoxic effects on cancer cells | Unknown |

Anti-inflammatory Effects

Benzofuran derivatives are also known for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammation . This suggests potential applications in treating inflammatory diseases.

The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The inhibition of key enzymes may result in cell cycle arrest at various phases, preventing cancer cell proliferation.

Case Studies

A notable study focused on the synthesis and biological evaluation of benzofuran derivatives demonstrated that certain modifications to the benzofuran structure enhance anticancer activity. This study reported that specific substituents on the benzofuran ring resulted in increased cytotoxicity against various cancer cell lines .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of Propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate?

- Methodological Answer : A two-step approach is commonly employed:

- Step 1 : Use NaH as a base in anhydrous THF to deprotonate hydroxyl groups on the benzofuran core, enabling etherification with ethyl 2-bromoacetate. This mirrors protocols for similar benzofuran derivatives .

- Step 2 : Esterification of the carboxyl group with propan-2-ol under acidic conditions (e.g., H₂SO₄ catalysis). Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and purify via column chromatography .

- Critical Parameters : Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates. Optimize stoichiometry (1.2 equivalents of NaH relative to substrate) to minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Verify the presence of characteristic signals, e.g., the methyl group at C2 (~δ 2.3 ppm) and ethoxy protons (~δ 1.2–1.4 ppm) .

- X-ray Crystallography : Resolve the planar benzofuran core and ester substituents. Note deviations <0.01 Å from planarity in the benzofuran ring, as observed in analogous structures .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model geometry and NMR chemical shifts. Compare computed vs. experimental shifts; discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Solvent Correction : Apply the IEF-PCM model to account for solvent polarity in NMR simulations. For example, DMSO-d₆ induces deshielding of carboxyl protons by ~0.3 ppm .

- Validation : Cross-check with solid-state IR to detect hydrogen bonding (e.g., O–H⋯O interactions at ~3200 cm⁻¹), which may alter solution-phase NMR profiles .

Q. What strategies are effective for analyzing the electronic effects of the 2-ethoxy-2-oxoethoxy substituent on the benzofuran core?

- Methodological Answer :

- Hammett Substituent Constants : Calculate σₚ values for the substituent to predict electron-withdrawing/donating effects. Compare with experimental reactivity in electrophilic substitution reactions (e.g., nitration) .

- Electrostatic Potential Maps : Generate ESP maps via DFT to visualize charge distribution. The ethoxy group may create localized electron density at O5, influencing nucleophilic attack sites .

- Kinetic Studies : Monitor hydrolysis rates of the ethoxy group under acidic/alkaline conditions (pH 2–12) to assess substituent stability .

Q. How can researchers design experiments to probe the compound’s potential bioactivity, given structural analogs with reported pharmacological properties?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to screen against targets like COX-2 or fungal lanosterol 14α-demethylase, leveraging structural homology to active benzofuran derivatives .

- In Vitro Assays :

- Antimicrobial : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values).

- Antioxidant : Employ DPPH radical scavenging assays; compare activity to methyl gallate controls .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) to assess CYP450-mediated degradation .

Q. What experimental approaches can elucidate the compound’s stability under varying storage and reaction conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Detect hydrolyzed products (e.g., free carboxylic acid) .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (T₀). For similar esters, T₀ ranges 180–200°C .

- Light Exposure Studies : Use a UV chamber (254 nm) to assess photodegradation; quantify via UV-Vis absorbance changes at λₘₐₓ ~280 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.